An In-Depth Technical Guide to Pentabromophenyl Methacrylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Pentabromophenyl Methacrylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromophenyl methacrylate (PBPMA) is a highly functionalized monomer notable for its high bromine content and reactive methacrylate group. These structural features impart unique and valuable properties, positioning PBPMA as a critical component in the development of advanced polymers. Its primary applications lie in materials science, particularly as a high-efficacy reactive flame retardant and as a monomer for creating polymers with a high refractive index for optical applications.
This guide provides a comprehensive overview of Pentabromophenyl Methacrylate, detailing its chemical and physical properties, a step-by-step synthesis protocol, its mechanism of action in key applications, and methodologies for its polymerization and characterization.
Core Chemical Identifiers and Properties
Pentabromophenyl methacrylate is a solid, typically appearing as a white to light-yellow crystalline powder. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18967-31-2 | [1] |
| Molecular Formula | C₁₀H₅Br₅O₂ | [1] |
| Molecular Weight | 556.67 g/mol | [1] |
| Melting Point | 139-141 °C | [1] |
| Appearance | White to light yellow crystal powder | |
| Solubility | Soluble in chloroform | |
| Storage Temperature | -20°C | [1] |
Synthesis of Pentabromophenyl Methacrylate
The synthesis of Pentabromophenyl Methacrylate is typically achieved through the esterification of pentabromophenol with methacryloyl chloride. This reaction involves the nucleophilic attack of the hydroxyl group of pentabromophenol on the carbonyl carbon of the methacryloyl chloride, leading to the formation of the methacrylate ester and hydrochloric acid as a byproduct. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the HCl generated, driving the reaction to completion.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard esterification reactions of phenols with acyl chlorides.
Materials:
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Pentabromophenol
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Methacryloyl chloride
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Triethylamine
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Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
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Deionized water
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Ice bath
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve pentabromophenol and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the flask in an ice bath to 0°C.
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Slowly add methacryloyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash sequentially with deionized water and a saturated sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Pentabromophenyl Methacrylate.
Key Applications and Mechanisms of Action
Reactive Flame Retardant
PBPMA's high bromine content (approximately 71% by weight) makes it an exceptionally effective flame retardant. As a reactive flame retardant, it is covalently incorporated into the polymer backbone during polymerization. This prevents it from leaching out over time, which is a significant advantage over additive flame retardants.
Mechanism of Flame Retardancy: The flame retardant action of PBPMA and other brominated flame retardants primarily occurs in the gas phase of a fire. The process can be described as follows:
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Thermal Decomposition: The heat from a fire causes the polymer containing PBPMA to decompose.
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Release of Bromine Radicals: The C-Br bonds in PBPMA are relatively weak and break under thermal stress, releasing bromine radicals (Br•) into the gas phase.
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Interruption of Combustion Cycle: The highly reactive H• and OH• radicals are key species that propagate the combustion chain reaction in a fire. The bromine radicals act as scavengers, interrupting this cycle through a series of radical reactions:
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H• + Br• → HBr
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OH• + Br• → HOBr
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HBr + H• → H₂ + Br•
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HBr + OH• → H₂O + Br•
This radical trapping mechanism effectively quenches the flame and reduces the rate of heat release.
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High Refractive Index Monomer
The presence of the heavy bromine atoms and the aromatic ring in PBPMA significantly increases its molar refractivity, making it a valuable monomer for the synthesis of polymers with a high refractive index (RI). The homopolymer, poly(pentabromophenyl methacrylate), exhibits a refractive index of approximately 1.710. Such materials are crucial for various optical applications.
Applications in Optics:
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Optical Waveguides: High RI polymers are used to create the core layer of optical waveguides, enabling efficient light transmission.
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Antireflective Coatings: By carefully selecting materials with different refractive indices, multi-layer coatings can be designed to minimize reflection from optical surfaces.
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Lenses and Optical Components: Polymers with high RI allow for the fabrication of thinner and lighter lenses compared to those made from conventional materials.
Polymerization of Pentabromophenyl Methacrylate
PBPMA can be polymerized through standard free-radical polymerization techniques. It can be homopolymerized to yield poly(pentabromophenyl methacrylate) or copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, to tailor the properties of the resulting polymer.
Experimental Protocol: Free Radical Polymerization
This is a representative protocol for the solution polymerization of PBPMA.
Materials:
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Pentabromophenyl methacrylate (PBPMA)
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Comonomer (e.g., Methyl Methacrylate, optional)
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Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Nonsolvent for precipitation (e.g., Methanol)
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Schlenk flask
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Magnetic stirrer and stir bar
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Oil bath
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Vacuum oven
Procedure:
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Dissolve PBPMA (and comonomer, if applicable) in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
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Add the AIBN initiator to the solution.
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Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
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After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
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Immerse the flask in a preheated oil bath (typically 60-80°C, depending on the initiator) and stir for the desired reaction time (e.g., 6-24 hours).
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To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
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Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred nonsolvent (e.g., methanol).
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Collect the precipitated polymer by filtration.
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Wash the polymer with fresh nonsolvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Copolymerization and Reactivity Ratios
Characterization
The successful synthesis of PBPMA and its subsequent polymers can be confirmed through various analytical techniques.
Spectroscopic Analysis of the Monomer
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¹H NMR: The proton NMR spectrum of PBPMA is expected to show characteristic signals for the methacrylate protons: two singlets for the vinyl protons (CH₂=) typically in the range of 5.5-6.5 ppm, and a singlet for the methyl protons (-CH₃) around 2.0 ppm.
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¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~165 ppm), the quaternary and vinyl carbons of the methacrylate group (~125-140 ppm), the carbons of the pentabromophenyl ring, and the methyl carbon (~18 ppm).
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FTIR: The infrared spectrum will exhibit key absorption bands corresponding to the C=O stretch of the ester at approximately 1720-1740 cm⁻¹, the C=C stretch of the vinyl group around 1635 cm⁻¹, and vibrations associated with the C-Br bonds and the aromatic ring at lower wavenumbers.
Safety and Handling
Pentabromophenyl methacrylate should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Given its recommended storage temperature of -20°C, it should be kept in a suitable freezer.[1]
Conclusion
Pentabromophenyl methacrylate is a versatile and highly functionalized monomer with significant potential in the field of materials science. Its dual role as a reactive flame retardant and a high refractive index component makes it a valuable building block for advanced polymers. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a foundation for researchers and scientists to explore and utilize this compound in the development of next-generation materials.
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